

In-Depth Technical Guide to 4-Benzoylphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Benzoylphenylboronic acid**

Cat. No.: **B1277926**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **4-Benzoylphenylboronic acid**, a versatile building block in organic chemistry and medicinal chemistry.

Core Properties

4-Benzoylphenylboronic acid is an organic compound featuring a phenylboronic acid moiety substituted with a benzoyl group.^[1] This bifunctional nature makes it a valuable reagent in a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Benzoylphenylboronic acid** is presented in the table below.

Property	Value	Reference
IUPAC Name	(4-benzoylphenyl)boronic acid	[1]
Synonyms	4-(Phenylcarbonyl)phenylboronic acid	[2] [3]
CAS Number	268218-94-6	[1] [2] [3] [4]
Molecular Formula	C ₁₃ H ₁₁ BO ₃	[1] [2] [4]
Molecular Weight	226.04 g/mol	[1] [2] [3] [4]
Appearance	Solid	[3]
Melting Point	204-212 °C	[4]
Boiling Point	427.9 °C at 760 mmHg	[4]
Density	1.25 g/cm ³	[4]
pKa	Estimated to be < 8.83	[5]
Solubility	Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.	

Note on pKa: The pKa of unsubstituted phenylboronic acid is 8.83.[\[5\]](#) The electron-withdrawing nature of the 4-benzoyl group is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa value.

Spectroscopic Data

While specific spectra for **4-Benzoylphenylboronic acid** are not readily available in public databases, the expected spectroscopic characteristics can be inferred from data on analogous compounds.

Spectroscopy	Expected Features
¹ H NMR	Aromatic protons would appear in the range of 7.0-8.5 ppm. The protons on the benzoyl ring and the phenylboronic acid ring will show distinct splitting patterns. The acidic protons of the boronic acid group (-OH) may appear as a broad singlet.
¹³ C NMR	Aromatic carbons would be observed between 120-140 ppm. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 190-200 ppm. The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation.
IR Spectroscopy	A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1650-1670 cm ⁻¹ . A broad O-H stretching band for the boronic acid hydroxyl groups would be present around 3200-3600 cm ⁻¹ . B-O stretching vibrations are expected in the 1300-1400 cm ⁻¹ region.
Mass Spectrometry	The molecular ion peak [M] ⁺ or [M+H] ⁺ would be observed at m/z 226 or 227, respectively. Common fragmentation patterns would involve the loss of water and the benzoyl group.

Key Applications and Experimental Protocols

4-Benzoylphenylboronic acid is a key intermediate in the synthesis of various organic molecules, particularly in cross-coupling reactions and for the development of bioactive compounds.

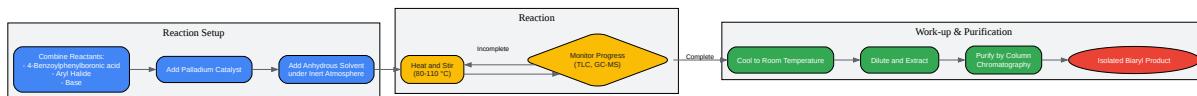
Suzuki-Miyaura Cross-Coupling Reactions

4-Benzoylphenylboronic acid is widely used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, which are prevalent in many

pharmaceuticals and functional materials.[\[3\]](#)

This protocol provides a general method for the coupling of **4-Benzoylphenylboronic acid** with an aryl halide.

Materials:


- **4-Benzoylphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
- Schlenk flask or round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), **4-Benzoylphenylboronic acid** (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[\[6\]](#)
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).[\[6\]](#)
- Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).[\[6\]](#)
- Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).[6]

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

[Click to download full resolution via product page](#)

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 9-Arylpurines as Antiviral Agents

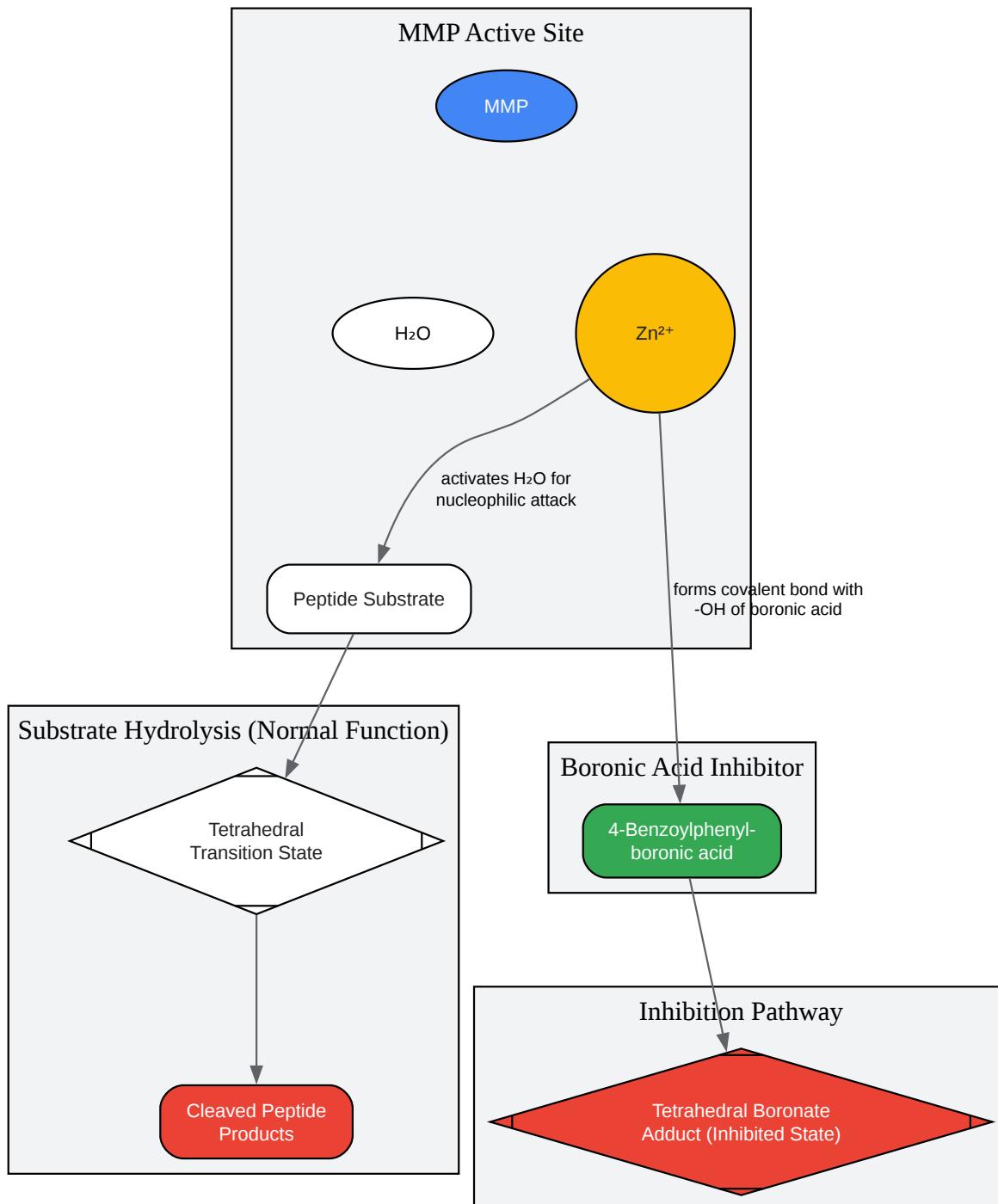
4-Benzoylphenylboronic acid serves as a precursor for the synthesis of 9-arylpurines, a class of compounds investigated as inhibitors of enteroviruses.[3] A common synthetic route involves a Chan-Lam coupling reaction between the boronic acid and a purine derivative.

This protocol is a representative procedure for the N-arylation of a purine with **4-Benzoylphenylboronic acid**.

Materials:

- **4-Benzoylphenylboronic acid**
- Purine
- Copper(II) acetate
- Pyridine or another suitable base

- Dichloromethane (DCM) or another suitable solvent
- Molecular sieves (optional)


Procedure:

- To a solution of purine (1.0 mmol) and **4-Benzoylphenylboronic acid** (1.5 mmol) in DCM (10 mL) are added copper(II) acetate (1.2 mmol) and pyridine (2.0 mmol).
- The reaction mixture is stirred at room temperature under an air atmosphere. The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is filtered through a pad of Celite to remove the copper salts.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired 9-(4-benzoylphenyl)purine.

Inhibition of Matrix Metalloproteinases (MMPs)

Boronic acids, including **4-Benzoylphenylboronic acid**, have been investigated as inhibitors of matrix metalloproteinases (MMPs).^[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including arthritis and cancer.^[1]

The inhibitory activity of boronic acids against MMPs is attributed to the ability of the boron atom to form a covalent bond with the catalytic zinc-bound hydroxide ion in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.

[Click to download full resolution via product page](#)

Inhibition of MMPs by boronic acids via formation of a stable tetrahedral adduct.

Safety Information

4-Benzoylphenylboronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.^[3] It is classified as a non-combustible solid.^[3]

Conclusion

4-Benzoylphenylboronic acid is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and its potential as a scaffold for developing enzyme inhibitors make it a compound of significant interest to researchers in both academic and industrial settings. This guide provides a foundational understanding of its properties and applications to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Benzoylphenylboronic acid | 268218-94-6 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 4-Benzoylphenylboronic acid = 95 268218-94-6 [sigmaaldrich.com]
- 4. 4-Benzoylphenylboronic acid, CAS No. 268218-94-6 - iChemical [ichemical.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Benzoylphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277926#what-are-the-properties-of-4-benzoylphenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com